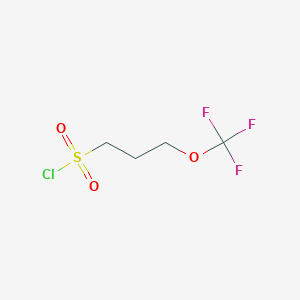

3-Trifluoromethoxy-propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC16698362

Molecular Formula: C4H6ClF3O3S

Molecular Weight: 226.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6ClF3O3S |

|---|---|

| Molecular Weight | 226.60 g/mol |

| IUPAC Name | 3-(trifluoromethoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H6ClF3O3S/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2 |

| Standard InChI Key | RLEMGCVGYHANFH-UHFFFAOYSA-N |

| Canonical SMILES | C(COC(F)(F)F)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Expected peaks include S=O stretching (~1370 cm⁻¹ and ~1180 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Predominant fragments include [M-Cl]⁺ and [SO₂Cl]⁺ ions.

Synthesis and Manufacturing

General Synthetic Routes

Sulfonyl chlorides are typically synthesized via chlorination of thiols or sulfonic acids. For 3-trifluoromethoxy-propane-1-sulfonyl chloride, two plausible pathways emerge:

Chlorination of 3-Trifluoromethoxy-propane-1-sulfonic Acid

Reacting the corresponding sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions:

This method mirrors the synthesis of 3-chloropropane-sulfonyl chloride described in Patent US3641140A, where sultones (cyclic sulfonic esters) react with chlorinating agents .

Radical Chlorination of 3-Trifluoromethoxy-propane-1-thiol

Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of radical initiators like azobis(isobutyronitrile) (AIBN):

This approach aligns with methods for producing 3,3,3-trifluoropropionyl chloride, where chlorination of aldehydes is optimized at 30–70°C .

Process Optimization

-

Solvents: Non-polar media (e.g., dichloromethane, toluene) enhance selectivity by minimizing side reactions .

-

Catalysts: Dimethylformamide (DMF) or hexamethylphosphoric triamide (HMPA) accelerate chlorination kinetics .

-

Yield: Analogous syntheses report yields of 70–98%, depending on purity of starting materials and reaction control .

Physicochemical Properties

Physical Constants (Extrapolated from Analogues)

Reactivity and Stability

-

Hydrolysis: Reacts violently with water to form 3-trifluoromethoxy-propane-1-sulfonic acid and HCl:

-

Nucleophilic Substitution: The sulfonyl chloride group undergoes reactions with amines (to form sulfonamides) and alcohols (to form sulfonate esters) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making this compound valuable in antiviral and anticancer agent development .

Agrochemicals

Used to derivatize herbicides and fungicides. For example, coupling with heterocyclic amines yields compounds with enhanced leaf adhesion and rainfastness .

Polymer Chemistry

As a crosslinking agent in fluoropolymer production, improving thermal and chemical resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume